(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
CAS No.: 1212101-09-1
Cat. No.: VC7903356
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine - 1212101-09-1](/images/structure/VC7903356.png)
Specification
CAS No. | 1212101-09-1 |
---|---|
Molecular Formula | C10H12F3N |
Molecular Weight | 203.2 g/mol |
IUPAC Name | (1R)-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 |
Standard InChI Key | JRSKXURJVQNHMS-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC |
SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NC |
Canonical SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NC |
Introduction
Chemical Identity and Structural Characteristics
(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine belongs to the class of arylalkylamines, featuring a phenyl ring substituted with a trifluoromethyl group at the meta position and an ethylamine side chain with an N-methyl group. The (1R) configuration confers chirality, critical for its interactions with biological targets.
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.21 g/mol. Its IUPAC name specifies the absolute configuration at the chiral center, ensuring precise stereochemical identification. The structural integrity is validated via spectroscopic methods such as NMR and mass spectrometry .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine typically involves multi-step protocols:
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Trifluoromethylation of Phenyl Precursors: Radical trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent introduces the -CF₃ group to the phenyl ring.
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Chiral Resolution: Asymmetric hydrogenation or enzymatic resolution ensures the (1R) configuration. For example, Rh-catalyzed hydrogenation of prochiral enamines achieves high enantiomeric excess (ee >98%) .
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N-Methylation: The primary amine intermediate undergoes methylation using methyl iodide or reductive amination with formaldehyde under catalytic hydrogenation .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and purity. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, isolate the enantiopure product at scale.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylamine moiety facilitates solubility in polar solvents. The compound is stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 1H, aromatic), 7.45 (m, 2H, aromatic), 3.82 (q, J=6.5 Hz, 1H, CH), 2.45 (s, 3H, N-CH₃), 1.52 (d, J=6.5 Hz, 3H, CH₃) .
Industrial and Agricultural Applications
Agrochemicals
The trifluoromethyl group’s electron-withdrawing properties enhance pesticide activity. Derivatives show efficacy against Spodoptera frugiperda (LC₅₀ = 12 ppm).
Specialty Materials
Incorporation into polymers improves thermal stability (Tg increased by 25°C) and chemical resistance .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves |
Eye Damage | H319 | Use eye protection |
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